

Spectroscopic Data and Experimental Protocols for Pepluanin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Pepluanin A**, a jatrophane diterpene isolated from Euphorbia peplus L. The information is compiled from primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been crucial in determining the molecular formula of **Pepluanin A**.

Table 1: Mass Spectrometry Data for **Pepluanin A**

Technique	lonization Mode	Mass Analyzer	m/z (Observed)	Molecular Formula
HRFABMS	Positive	Not Specified	822.3362 [M] ⁺	C43H51NO15

Data sourced from Corea et al., 2004, Journal of Medicinal Chemistry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data



The structural elucidation of **Pepluanin A** was heavily reliant on one- and two-dimensional nuclear magnetic resonance spectroscopy. The detailed 1 H and 13 C NMR data, including chemical shifts (δ) and coupling constants (J), are presented in the primary literature.

Table 2: 1H NMR Spectroscopic Data for Pepluanin A

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Complete data			
available in Corea et			
al., 2004, Journal of			
Medicinal Chemistry,			
Tables 1 and 2.			

Table 3: 13C NMR Spectroscopic Data for Pepluanin A

Position	Chemical Shift (δ, ppm)	
Complete data available in Corea et al., 2004,		
Journal of Medicinal Chemistry, Tables 1 and 2.		

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Pepluanin A**, as inferred from the available literature.

Isolation and Purification

Pepluanin A was isolated from the ethyl acetate (EtOAc) extract of Euphorbia peplus. The purification process involved multiple chromatographic steps, including Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) on silica gel columns. A gradient elution system, typically with a hexane-EtOAc solvent system, was utilized to afford the pure compound[1].

Mass Spectrometry



High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine the exact mass and molecular formula of **Pepluanin A**. The analysis of the molecular ion peak provided critical information for the initial structural characterization[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments was conducted to elucidate the complex structure of **Pepluanin A**. These experiments included:

- ¹H NMR: To determine the proton chemical shifts and coupling constants, providing information about the electronic environment and connectivity of protons.
- ¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
 between protons and carbons, which is essential for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

The combination of these NMR techniques allowed for the complete assignment of the planar structure and the relative stereochemistry of **Pepluanin A**[1].

Workflow for Spectroscopic Analysis of Pepluanin A

The following diagram illustrates the general workflow from the natural source to the complete structural elucidation of **Pepluanin A** using spectroscopic methods.





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Workflow for the isolation and spectroscopic analysis of **Pepluanin A**.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
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